Cas no 1339224-94-0 (4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine)

4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine is a synthetic organic compound featuring a pyrazole ring and an iodine substituent. It exhibits potent biological activity and is employed in various pharmaceutical applications. This compound is recognized for its stability, high purity, and ease of synthesis, making it a valuable tool in drug discovery research.
4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine structure
1339224-94-0 structure
商品名:4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine
CAS番号:1339224-94-0
MF:C7H12IN3
メガワット:265.094753265381
CID:5217429

4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine 化学的及び物理的性質

名前と識別子

    • 4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine
    • 1H-Pyrazole-1-butanamine, 4-iodo-
    • インチ: 1S/C7H12IN3/c8-7-5-10-11(6-7)4-2-1-3-9/h5-6H,1-4,9H2
    • InChIKey: JQRWEKYMBHKDGR-UHFFFAOYSA-N
    • ほほえんだ: IC1C=NN(C=1)CCCCN

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 110
  • トポロジー分子極性表面積: 43.8
  • 疎水性パラメータ計算基準値(XlogP): 0.6

4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618362-2.5g
4-(4-Iodo-1H-pyrazol-1-yl)butan-1-amine
1339224-94-0 98%
2.5g
¥18133.00 2024-08-09
Key Organics Ltd
MS-21828-0.5G
4-(4-Iodo-1H-pyrazol-1-yl)butan-1-amine
1339224-94-0 >95%
0.5g
£1404.00 2025-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618362-1g
4-(4-Iodo-1H-pyrazol-1-yl)butan-1-amine
1339224-94-0 98%
1g
¥9868.00 2024-08-09

4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine 関連文献

4-(4-iodo-1H-pyrazol-1-yl)butan-1-amineに関する追加情報

Chemical Profile of 4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine (CAS No. 1339224-94-0)

4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine, identified by its Chemical Abstracts Service Number (CAS No. 1339224-94-0), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole derivatives class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural motif of this molecule, featuring a butanamidine moiety linked to a substituted pyrazole ring, positions it as a valuable intermediate in the synthesis of bioactive molecules.

The pyrazole ring in 4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine is a heterocyclic scaffold that has been extensively studied for its pharmacological properties. Pyrazoles exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The presence of an iodine substituent at the 4-position of the pyrazole ring enhances the electrophilicity of the molecule, making it a suitable candidate for further functionalization via cross-coupling reactions. This property is particularly useful in the development of novel drug candidates where palladium-catalyzed C-C bond-forming reactions are employed.

The butanamidine portion of the molecule contributes to its amphiphilic nature, allowing for interactions with both hydrophobic and hydrophilic environments. This feature is advantageous in drug design, as it can improve membrane permeability and binding affinity to biological targets. The amine group at the terminal end of the butanamidine chain provides a site for further derivatization, enabling the creation of more complex molecular structures with tailored biological properties.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various disease pathways. 4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine has been explored as a potential scaffold for designing PPI modulators. The iodine atom serves as an excellent handle for introducing reactive sites that can engage with transition metals in catalytic systems, facilitating the development of bispecific inhibitors or molecules capable of disrupting specific protein complexes.

One of the most promising applications of this compound is in oncology research. Pyrazole derivatives have shown efficacy against various cancer types by inhibiting key signaling pathways involved in tumor growth and progression. For instance, studies have demonstrated that compounds structurally related to 4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine can modulate kinases and other enzymes that are overexpressed in cancer cells. The iodo-substituted pyrazole moiety allows for selective binding to target proteins while minimizing off-target effects, which is a critical consideration in drug development.

The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes the condensation of 1-aminoethylbenzene with hydrazine hydrate to form 3-aminoethylpyrazole, followed by iodination at the 4-position using iodine monochloride or N-Iodosuccinimide (NIS). The subsequent introduction of the butanamidine group is achieved through reductive amination or nucleophilic substitution reactions. These synthetic strategies highlight the compound's versatility as a building block for more complex pharmaceutical agents.

Advances in computational chemistry have also played a pivotal role in optimizing the synthesis and application of 4-(4-iodo-1H-pyrazol-1-yb)butanamidine derivatives. Molecular modeling techniques allow researchers to predict binding affinities and optimize molecular structures before experimental validation. This approach has accelerated the discovery pipeline for novel drug candidates and reduced time-to-market for new therapeutics.

In conclusion, 4-(4-iodylo-H-pyrzol-l-yI)butan-l-am ine (CAS No. 1339224 94 0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing drugs targeting various diseases, particularly cancer and inflammatory disorders. As research continues to uncover new biological functions and synthetic methodologies, this compound is poised to remain at the forefront of medicinal chemistry innovation.

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